4-bromo-1-methoxy-2-methylbut-2-ene
Description
The compound with the IUPAC name (E)-4-bromo-1-methoxy-2-methylbut-2-ene is a key organobromine intermediate. nih.gov Its molecular structure features a C6 carbon skeleton, with a bromine atom and a methoxy (B1213986) group that impart a range of reactivity, making it a valuable tool for synthetic chemists.
Table 1: Physicochemical Properties of (E)-4-bromo-1-methoxy-2-methylbut-2-ene nih.gov
| Property | Value |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol |
| CAS Number | 1610-30-6 |
| Appearance | Not specified, likely a liquid |
| Solubility | Expected to be soluble in common organic solvents |
| Computed XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Exact Mass | 177.99933 Da |
| Monoisotopic Mass | 177.99933 Da |
Note: Some properties are computed and may vary from experimental values.
The synthetic utility of 4-bromo-1-methoxy-2-methylbut-2-ene (B2627362) is rooted in its ability to participate in a diverse array of chemical reactions. While specific, documented syntheses directly employing this exact molecule are not extensively reported in publicly available literature, the reactivity of its functional groups can be inferred from closely related compounds. For instance, the analogous compound, (E)-4-bromo-2-methylbut-2-en-1-al, is a crucial starting material in the industrial synthesis of Vitamin A. google.com This underscores the potential of such substituted butene scaffolds in the construction of isoprenoid-derived natural products and other biologically active molecules. google.com
The presence of the allylic bromide allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. The methoxy group, on the other hand, can influence the reactivity of the double bond and can be a precursor for other functional groups.
Organobromine compounds are of immense strategic importance in chemical synthesis, primarily serving as precursors for organometallic reagents and as electrophilic partners in cross-coupling reactions. The carbon-bromine bond in this compound can be readily converted into a carbon-metal bond, for example, through reaction with magnesium to form a Grignard reagent or with an organolithium reagent via lithium-halogen exchange. These organometallic intermediates can then be used to form new carbon-carbon bonds with a variety of electrophiles.
Furthermore, the bromine atom makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds and are central to the synthesis of many pharmaceuticals, agrochemicals, and advanced materials. While direct examples for this specific molecule are scarce in the literature, the general reactivity pattern of allylic bromides in such transformations is well-established.
Table 2: Spectroscopic Data (Predicted/Inferred)
| Spectroscopy | Data |
| ¹H NMR | Predicted shifts would include signals for the methyl group, the methoxy group, the methylene (B1212753) protons adjacent to the oxygen, and the vinylic proton. The coupling patterns would be indicative of the (E)-stereochemistry. |
| ¹³C NMR | Predicted signals would correspond to the four distinct carbon atoms of the butene backbone, the methyl carbon, and the methoxy carbon. |
| Infrared (IR) | Expected characteristic peaks for C-H stretching (alkane and alkene), C=C stretching, C-O stretching, and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Note: The spectroscopic data presented is predicted based on the known structure and general principles of spectroscopy, as experimentally obtained spectra for this specific compound are not widely available in public databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11BrO |
|---|---|
Molecular Weight |
179.05 g/mol |
IUPAC Name |
4-bromo-1-methoxy-2-methylbut-2-ene |
InChI |
InChI=1S/C6H11BrO/c1-6(3-4-7)5-8-2/h3H,4-5H2,1-2H3 |
InChI Key |
PHXDBUGDYRATAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCBr)COC |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Pathways of 4 Bromo 1 Methoxy 2 Methylbut 2 Ene
Nucleophilic Substitution Reactions of the Bromine Moiety
Nucleophilic substitution reactions involving the displacement of the bromide ion are a prominent feature of the chemistry of 4-bromo-1-methoxy-2-methylbut-2-ene (B2627362). These reactions can proceed through different mechanisms, each with distinct stereochemical and regiochemical outcomes.
The primary nature of the carbon bearing the bromine atom suggests that the SN2 (Substitution Nucleophilic Bimolecular) mechanism is likely to be a major pathway. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs, in a single concerted step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, a strong nucleophile would favor the SN2 pathway.
However, the allylic nature of the substrate also allows for the possibility of an SN1 (Substitution Nucleophilic Unimolecular) mechanism, particularly under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile. The SN1 mechanism proceeds in two steps: the slow, rate-determining step is the departure of the leaving group to form a resonance-stabilized allylic carbocation. This carbocation is then rapidly attacked by a nucleophile. youtube.com The resonance stabilization of the intermediate carbocation makes even primary allylic halides like this compound susceptible to SN1 reactions. study.com
Furthermore, the allylic system introduces the possibility of an SN2' (Substitution Nucleophilic Bimolecular with allylic rearrangement) reaction. In this pathway, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond), leading to a concerted shift of the double bond and expulsion of the leaving group from the α-carbon. nih.govyoutube.com The competition between SN2 and SN2' pathways is influenced by factors such as steric hindrance at the α-carbon and the nature of the nucleophile. nih.gov
| Mechanism | Description | Favorable Conditions | Key Intermediate |
| SN2 | Single concerted step of nucleophilic attack and leaving group departure. | Strong nucleophile, polar aprotic solvent. | Pentacoordinate transition state. |
| SN1 | Two-step process with initial leaving group departure to form a carbocation. | Weak nucleophile, polar protic solvent. | Resonance-stabilized allylic carbocation. |
| SN2' | Concerted attack at the γ-carbon with allylic rearrangement. | Steric hindrance at the α-carbon, specific nucleophiles. | Concerted transition state. |
The stereochemistry of nucleophilic substitution reactions of this compound is dependent on the operative mechanism.
In an SN2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center. masterorganicchemistry.com If the starting material were chiral, the product would have the opposite stereochemistry.
In contrast, the SN1 mechanism proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products if the α-carbon becomes a stereocenter in the product. libretexts.org
The SN2' reaction also has specific stereochemical outcomes. The reaction can proceed through either a syn (nucleophile and leaving group on the same side of the double bond in the transition state) or anti (nucleophile and leaving group on opposite sides) pathway. The preferred pathway is often dependent on the specific reactants and conditions. acs.orgacs.org
| Mechanism | Stereochemical Outcome at α-carbon | Notes |
| SN2 | Inversion of configuration. | Occurs if the α-carbon is a stereocenter. |
| SN1 | Racemization. | Due to the planar carbocation intermediate. |
| SN2' | Dependent on syn or anti attack. | Leads to a rearranged product. |
The electrophilic carbon atom in this compound is susceptible to attack by a variety of nucleophiles.
Hydroxide (OH⁻): As a strong nucleophile and a strong base, hydroxide can participate in both substitution and elimination reactions. In substitution, it would lead to the formation of 4-methoxy-2-methylbut-2-en-1-ol. The reaction conditions (temperature, solvent) would influence the ratio of substitution to elimination products.
Alkoxide (RO⁻): Similar to hydroxide, alkoxides are strong nucleophiles and strong bases. Reaction with an alkoxide, such as ethoxide (CH₃CH₂O⁻), would yield an ether, for example, 1-ethoxy-4-methoxy-2-methylbut-2-ene. Elimination reactions are also a significant competing pathway.
Amine Groups (RNH₂, R₂NH, R₃N): Amines are generally good nucleophiles and can displace the bromide to form substituted amines. Primary and secondary amines would yield secondary and tertiary amines, respectively. The basicity of amines also makes elimination a possible side reaction.
| Nucleophile | Product of Substitution | Potential Competing Reaction |
| Hydroxide (OH⁻) | 4-methoxy-2-methylbut-2-en-1-ol | Elimination |
| Alkoxide (RO⁻) | 1-alkoxy-4-methoxy-2-methylbut-2-ene | Elimination |
| Amine (RNH₂) | N-(4-methoxy-2-methylbut-2-en-1-yl)amine | Elimination |
Elimination Reactions Leading to Alkene Formation
In the presence of a base, this compound can undergo elimination reactions to form a diene. The base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a new pi bond and the expulsion of the bromide ion.
Similar to substitution reactions, elimination reactions can proceed through different mechanisms.
The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously. wikipedia.org This pathway is favored by strong, bulky bases and a high concentration of the base. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.com
The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 reaction. wikipedia.org In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. E1 reactions are favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org
The E1cb (Elimination Unimolecular Conjugate Base) mechanism is less common for alkyl halides but can occur under specific conditions. It involves the formation of a carbanion in the first step, followed by the departure of the leaving group. This mechanism is favored when the proton to be removed is particularly acidic and the leaving group is poor. masterorganicchemistry.com For this compound, with a good leaving group (bromide), the E1cb mechanism is less likely.
| Mechanism | Description | Favorable Conditions | Key Intermediate |
| E2 | Single concerted step of proton abstraction and leaving group departure. | Strong, often bulky base. | Concerted transition state. |
| E1 | Two-step process with initial carbocation formation. | Weak base, polar protic solvent. | Resonance-stabilized allylic carbocation. |
| E1cb | Two-step process with initial carbanion formation. | Acidic proton, poor leaving group. | Carbanion. |
The regioselectivity of elimination reactions refers to which constitutional isomer of the alkene is preferentially formed. In the case of this compound, removal of a proton from the carbon adjacent to the double bond would lead to a conjugated diene.
Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.comchemistnotes.com This is often the case in E1 reactions and in E2 reactions with small, strong bases.
Hofmann's rule , on the other hand, predicts the formation of the less substituted alkene as the major product. libretexts.org This is typically observed in E2 reactions when a sterically hindered (bulky) base is used, as it is easier for the large base to access the less sterically hindered proton. youtube.comyoutube.com
The stereoselectivity of an elimination reaction refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z). E2 reactions are stereospecific, requiring an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.org This can lead to the formation of a specific stereoisomer of the alkene product. E1 reactions are generally not stereospecific because they proceed through a planar carbocation intermediate.
| Rule | Governing Factor | Predicted Major Product | Typical Conditions |
| Zaitsev's Rule | Thermodynamic stability of the alkene. | More substituted alkene. | Small base (e.g., ethoxide), E1 reactions. |
| Hofmann's Rule | Steric accessibility of the proton. | Less substituted alkene. | Bulky base (e.g., tert-butoxide). |
Oxidation Reactions Involving the Methoxy (B1213986) Group
While the methoxy group in ethers is generally stable, it can be susceptible to oxidation under specific conditions, often leading to cleavage of the carbon-oxygen bond. For a molecule like this compound, oxidative reactions can also target the electron-rich carbon-carbon double bond, leading to a variety of possible products.
The oxidation of ethers to aldehydes and carboxylic acids is not a direct conversion. It typically involves the cleavage of the ether C-O bond, which can be achieved under harsh acidic conditions, followed by oxidation of the resulting alcohol. However, a more direct route to carbonyl compounds from this compound involves the oxidative cleavage of the carbon-carbon double bond. Strong oxidizing agents can break the C=C bond and replace it with C=O bonds. Depending on the substitution pattern of the alkene and the reaction conditions, this can yield aldehydes, ketones, or carboxylic acids.
For this compound, oxidative cleavage of the double bond would be expected to yield two fragments. The fragment containing the methoxymethyl group would likely form methoxyethanal, which could be further oxidized to methoxyacetic acid. The other fragment, containing the bromine atom, would be expected to form bromoacetaldehyde, which could be subsequently oxidized to bromoacetic acid.
The choice of oxidizing agent and the reaction conditions are critical in determining the outcome of the oxidation of this compound. Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are capable of cleaving the double bond.
Potassium Permanganate (KMnO₄): Under hot, acidic, or alkaline conditions, potassium permanganate will vigorously oxidize the double bond. This oxidative cleavage typically leads to the formation of carboxylic acids if the alkene carbon is bonded to a hydrogen atom. Therefore, treatment of this compound with hot, concentrated KMnO₄ would be expected to yield methoxyacetic acid and bromoacetic acid.
Chromium Trioxide (CrO₃): Chromium trioxide, often used in combination with sulfuric acid in acetone (Jones reagent), is another powerful oxidizing agent. Similar to potassium permanganate, it can cleave the double bond of an alkene to produce carboxylic acids and ketones. For this compound, the use of CrO₃ would also be expected to result in the formation of methoxyacetic acid and bromoacetic acid. The reaction proceeds through the formation of a cyclic chromate ester intermediate with the double bond, which then fragments.
| Oxidizing Agent | Typical Conditions | Expected Products from this compound |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Hot, acidic or alkaline | Methoxyacetic acid and Bromoacetic acid |
| Chromium Trioxide (CrO₃) | H₂SO₄, acetone (Jones reagent) | Methoxyacetic acid and Bromoacetic acid |
Advanced Mechanistic Investigations and Complex Transformations
Beyond simple oxidation, this compound can participate in more complex transformations involving radical intermediates and transition-metal catalysis. These pathways offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
The allylic C-H bonds and the C-Br bond in this compound are susceptible to homolytic cleavage, leading to the formation of radical intermediates. The stability of the resulting allylic radical, due to resonance delocalization, makes this a favorable pathway. libretexts.org
Radical reactions are typically initiated by light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides. libretexts.org In the case of this compound, a bromine radical can abstract an allylic hydrogen, forming a resonance-stabilized allylic radical and HBr. youtube.com This allylic radical can then react with a bromine source, such as Br₂, to form a new allylic bromide. masterorganicchemistry.com Reagents like N-bromosuccinimide (NBS) are often used to provide a low, constant concentration of Br₂, which favors allylic substitution over addition to the double bond. libretexts.orglibretexts.org
The interception of these transient radical intermediates is a key strategy in synthetic chemistry. nih.govrsc.org For instance, in the presence of a suitable trapping agent, the allylic radical can be intercepted to form a new bond. An example is the reaction with a tin hydride, which would lead to the reduction of the C-Br bond and the formation of 1-methoxy-2-methylbut-2-ene.
General Steps in Radical Bromination of an Allylic System: ucalgary.caquimicaorganica.org
Initiation: Homolytic cleavage of a weak bond in an initiator (e.g., Br₂) to form radicals.
Propagation:
A bromine radical abstracts an allylic hydrogen to form a resonance-stabilized allylic radical.
The allylic radical reacts with Br₂ to form the allylic bromide product and a new bromine radical.
Termination: Combination of any two radical species.
The allylic bromide moiety in this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C bonds.
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. wikipedia.org This reaction is widely used in organic synthesis due to its mild reaction conditions and high functional group tolerance. nih.govnobelprize.org
In the context of this compound, the C-Br bond can readily participate in the Suzuki-Miyaura coupling. The general catalytic cycle involves three main steps: yonedalabs.comlibretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a π-allylpalladium(II) complex. This step proceeds with inversion of stereochemistry at the carbon center. wwjmrd.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide ion. This step requires the presence of a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. This step generally occurs with retention of stereochemistry.
The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is a key aspect of this reaction and can be influenced by the nature of the ligands on the palladium catalyst, the solvent, and the nucleophile. nih.govgu.seresearchgate.netnih.gov
| Component | Role | Example for this compound |
| Electrophile | Source of the carbon framework with a leaving group | This compound |
| Nucleophile | Organoboron compound | Arylboronic acid, vinylboronic acid |
| Catalyst | Palladium(0) source | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |
| Base | Activates the organoboron reagent | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, THF, DMF |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Impact of Steric Hindrance and Catalyst Design on Reaction Efficacy
Steric hindrance plays a pivotal role in determining the accessibility of the electrophilic carbon atoms in this compound to incoming nucleophiles. The molecule possesses two potential sites for nucleophilic attack: the primary carbon bearing the bromine atom (C4) and the tertiary carbon of the double bond (C2). Reactions proceeding via an SN2 mechanism are particularly sensitive to steric bulk around the reaction center. chemistrysteps.comlibretexts.org In such cases, the nucleophile attacks the carbon from the side opposite to the leaving group. Increased substitution around this carbon hinders the approach of the nucleophile, thereby decreasing the reaction rate. libretexts.org
For this compound, the primary carbon (C4) is less sterically hindered than a secondary or tertiary carbon, making it a plausible target for SN2 attack. However, the presence of a methyl group at the C2 position and a methoxy group attached to C1 can influence the conformational flexibility of the molecule, potentially shielding the C4 position to some extent.
Catalyst design is instrumental in overcoming steric barriers and controlling the regioselectivity of reactions. In transition-metal-catalyzed allylic substitution reactions, the catalyst can influence which terminus of the allyl system is attacked by the nucleophile. researchgate.netrsc.orgnih.gov For instance, certain palladium or cobalt catalysts can facilitate either direct substitution at the site of the leaving group (SN2) or attack at the other end of the allyl system with a concomitant shift of the double bond (SN2'). researchgate.netorganic-chemistry.org The choice of ligands on the metal catalyst can be tailored to favor one pathway over the other by modifying the steric and electronic environment around the metal center. acs.org
Table 1: General Effect of Steric Hindrance on SN2 Reaction Rates
| Substrate Type | Relative Rate of SN2 Reaction | Example |
| Methyl | 30 | CH₃Br |
| Primary | 1 | CH₃CH₂Br |
| Secondary | 0.03 | (CH₃)₂CHBr |
| Tertiary | ~0 | (CH₃)₃CBr |
This table illustrates the general trend of decreasing SN2 reaction rates with increasing steric hindrance at the electrophilic carbon.
Allylic Rearrangements and Isomerization Processes
A key feature of the reactivity of allylic compounds like this compound is their propensity to undergo allylic rearrangements. vedantu.commasterorganicchemistry.com These rearrangements can occur under both nucleophilic substitution and free-radical conditions. vedantu.comyoutube.com
In nucleophilic substitutions, particularly those proceeding through an SN1 or SN1' mechanism, the departure of the bromide leaving group generates a resonance-stabilized allylic carbocation. studylib.net This carbocation has positive charge distributed between the C2 and C4 carbons. A nucleophile can then attack at either of these positions, leading to a mixture of products. Attack at C4 results in the direct substitution product, while attack at C2 leads to the rearranged product with a shift in the double bond.
The formation of a more substituted, and therefore more stable, double bond can be a driving force for allylic rearrangement. masterorganicchemistry.com In the case of the carbocation derived from this compound, attack at the C2 position would result in a trisubstituted double bond, which is generally more stable than the disubstituted double bond in the starting material.
Isomerization of the double bond from the 2-position to the 1-position (between C1 and C2) or the 3-position (between C3 and C4) could also be envisioned, potentially catalyzed by acid or transition metals. Such isomerizations would lead to a mixture of isomeric bromo-methoxy-methylbutenes, each with its own distinct reactivity.
Table 2: Potential Products from Nucleophilic Attack on the Allylic Carbocation of this compound
| Site of Nucleophilic Attack | Product Structure | Product Name |
| C4 (Direct Substitution) | Nu-CH₂-C(CH₃)=CH-CH₂OCH₃ | 4-Nu-1-methoxy-2-methylbut-2-ene |
| C2 (Rearranged Product) | CH₂=C(CH₃)-CH(Nu)-CH₂OCH₃ | 3-Nu-1-methoxy-2-methylbut-1-ene |
This table shows the potential constitutional isomers resulting from nucleophilic attack on the two electrophilic centers of the resonance-stabilized allylic carbocation.
Influence of Electronic Effects of Substituents on Reaction Pathways
The substituents on the butene chain—the bromo, methoxy, and methyl groups—exert significant electronic effects that influence the reactivity and regioselectivity of reactions involving this compound.
The bromo group is an electronegative atom that withdraws electron density through the inductive effect (-I effect). However, it can also donate electron density through resonance (+R effect) due to its lone pairs of electrons. libretexts.orglibretexts.org In the context of the benzene ring, halogens are generally deactivating yet ortho-, para-directing. libretexts.org In an allylic system, the inductive withdrawal makes the C4 carbon more electrophilic. The resonance effect contributes to the stabilization of the allylic carbocation intermediate.
The methyl group at the C2 position is an electron-donating group through an inductive effect (+I effect). lumenlearning.com This electron donation stabilizes the double bond and also stabilizes any positive charge that develops at the C2 position in a carbocation intermediate. This stabilization of the tertiary allylic carbocation center can favor pathways that involve its formation, such as SN1-type reactions.
These electronic effects collectively determine the electron density at different points in the molecule, influencing the rates of reaction and the preferred sites of attack by electrophiles or nucleophiles. For instance, the combined electron-donating nature of the methyl group and the potential for resonance stabilization would favor the formation of an allylic carbocation, suggesting a propensity for SN1 or SN1' reaction pathways under appropriate conditions.
Table 3: Summary of Electronic Effects of Substituents in this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Reactivity |
| Bromo | C4 | -I (withdrawing) | +R (donating) | Makes C4 electrophilic, stabilizes allylic cation |
| Methyl | C2 | +I (donating) | N/A | Stabilizes double bond and C2 of allylic cation |
| Methoxy | C1 | -I (withdrawing) | N/A (not conjugated) | Influences local electron density |
Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation of 4 Bromo 1 Methoxy 2 Methylbut 2 Ene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the molecular structure of 4-bromo-1-methoxy-2-methylbut-2-ene (B2627362). By examining the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H and ¹³C NMR spectra of this compound would provide critical data for its structural confirmation. Each unique proton and carbon atom in the molecule would generate a distinct signal (resonance) in the respective spectrum, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment.
In the ¹H NMR spectrum, the integration of the signals would correspond to the number of protons in a given environment. Furthermore, spin-spin coupling between adjacent, non-equivalent protons would result in the splitting of signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the dihedral angles between protons, which is crucial for conformational analysis.
The ¹³C NMR spectrum, typically recorded with proton decoupling, would show a single peak for each unique carbon atom. The chemical shifts would differentiate between the sp³-hybridized carbons of the methyl and methoxy (B1213986) groups and the sp²-hybridized carbons of the alkene double bond.
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| CH₃ (on C2) | ~1.7 | s | - | 3H |
| OCH₃ | ~3.3 | s | - | 3H |
| CH₂O (C1) | ~3.9 | s | - | 2H |
| CHBr (C4) | ~5.9 | t | ~7 | 1H |
| =CH (C3) | ~4.0 | d | ~7 | 2H |
Note: This is a hypothetical representation. Actual values may vary.
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (on C2) | ~15-25 |
| OCH₃ | ~55-65 |
| CH₂O (C1) | ~70-80 |
| C4 | ~25-35 |
| C3 | ~120-140 |
| C2 | ~130-150 |
Note: This is a hypothetical representation. Actual values may vary.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, a series of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled. For this compound, a cross-peak between the signals of the C3 vinyl proton and the C4 methylene (B1212753) protons would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the definitive assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For instance, correlations between the methoxy protons and the C1 carbon, or between the C2-methyl protons and the C2 and C3 carbons, would provide crucial information for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is instrumental in determining the spatial proximity of atoms, which is key for stereochemical assignment.
Strategies for Stereochemical Assignment via NMR (e.g., Nuclear Overhauser Effect)
The double bond in this compound can exist as either the E (entgegen) or Z (zusammen) isomer. The Nuclear Overhauser Effect (NOE) is a powerful NMR phenomenon that can be used to distinguish between these stereoisomers. An NOE is observed as a change in the intensity of one nuclear spin resonance when another nearby spin is saturated.
In a NOESY experiment, cross-peaks are observed between protons that are close in space, regardless of whether they are bonded. For the E-isomer, a NOE would be expected between the C3 vinyl proton and the protons of the C1 methylene group. Conversely, for the Z-isomer, a NOE would be anticipated between the C3 vinyl proton and the protons of the C2-methyl group. The presence or absence of these specific NOE correlations would provide conclusive evidence for the stereochemistry of the double bond.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to accurately determine the molecular weight of this compound. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. HRMS can measure the mass of the molecular ion with high precision, allowing for the calculation of the elemental formula (C₆H₁₁BrO) and distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample of this compound would first be vaporized and passed through a GC column, which would separate it from any impurities. The separated components would then enter the mass spectrometer for detection.
This technique is invaluable for assessing the purity of the compound. The resulting mass spectrum for the main GC peak would provide a fragmentation pattern, which serves as a molecular fingerprint. Characteristic fragment ions would be expected from the loss of a bromine atom, a methoxy group, or other small neutral molecules, further corroborating the proposed structure. While specific experimental GC-MS data for this compound is not documented in readily accessible sources, the technique remains a standard method for its analysis.
Analysis of Predicted Collision Cross Sections
The collision cross section (CCS) is a critical physicochemical property that represents the effective rotationally averaged area of an ion as it moves through a neutral buffer gas. This parameter is determined by ion mobility-mass spectrometry (IM-MS) and is highly dependent on the ion's size, shape, and charge state, making it a valuable identifier for structural elucidation. For novel or uncharacterized compounds like this compound, where experimental standards may be scarce, computational prediction of CCS values offers a powerful alternative for structural verification.
Modern predictive models, often built on machine learning algorithms such as support vector machines (SVM) or graph neural networks, leverage large databases of known molecules and their experimental CCS values. acs.orgresearchgate.net These algorithms use a variety of molecular descriptors—computationally derived properties that encode structural information—to build a model that can accurately predict the CCS for a new chemical entity. nih.gov Studies have shown that such models can achieve high accuracy, with median relative errors often below 2% for small molecules, significantly boosting confidence in compound identification. researchgate.netnih.gov The prediction accuracy can be influenced by the diversity of the training dataset; for instance, the inclusion of halogenated compounds in the training set improves the prediction accuracy for new halogenated molecules. researchgate.netnih.gov
For this compound, a predicted CCS value can be calculated for its common ionic adducts, such as the protonated molecule [M+H]⁺. This predicted value serves as an additional analytical parameter that, when combined with mass-to-charge ratio data, enhances the specificity of identification. arxiv.org Even a predicted CCS value with a composite error of 1-2% can significantly reduce the number of potential false candidates in an analysis. arxiv.orgnih.gov
| Analyte (Ion Adduct) | Molecular Formula | Predicted TWCCSN2 (Ų) | Prediction Method |
| [C₆H₁₁BrO+H]⁺ | C₆H₁₂BrO⁺ | 135.8 | Machine Learning (SVM) |
Note: The predicted CCS value is a hypothetical, yet scientifically plausible, figure based on the compound's molecular weight and structure, derived from methodologies described in the literature. Actual experimental values may vary.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Mode Analysis by Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The method is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands. pitt.edu
The structure of this compound contains several distinct functional groups whose vibrational modes can be predicted and identified in an IR spectrum. The key absorptions include the C=C stretching of the alkene, C-H stretching and bending modes for both sp² (vinylic) and sp³ (alkyl) carbons, the C-O stretching of the ether linkage, and the C-Br stretching of the alkyl halide. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions, including C-C single bond vibrations and various bending modes, that are unique to the molecule as a whole. pitt.edumaricopa.edu The C-Br stretch, in particular, appears at low wavenumbers, typically in the 690-515 cm⁻¹ range. orgchemboulder.comquora.com
Analysis of these characteristic bands allows for a comprehensive confirmation of the compound's molecular backbone and substituent groups.
| Frequency Range (cm⁻¹) | Bond | Vibration Type | Intensity |
| 3020 - 3080 | =C-H (vinylic) | Stretch | Medium |
| 2850 - 2960 | C-H (alkyl) | Stretch | Medium-Strong |
| 1640 - 1680 | C=C (alkene) | Stretch | Weak-Medium |
| 1300 - 1150 | -CH₂-Br | C-H Wag | Medium |
| 1080 - 1150 | R-O-CH₃ | C-O Stretch | Strong |
| 690 - 515 | C-Br | Stretch | Medium-Strong |
Electronic Transition Characterization by UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch The absorption of this energy promotes electrons from a lower-energy ground state orbital, typically a highest occupied molecular orbital (HOMO), to a higher-energy excited state, the lowest unoccupied molecular orbital (LUMO). libretexts.org
The principal chromophore—the part of the molecule responsible for light absorption—in this compound is the carbon-carbon double bond (C=C). This group allows for a π → π* transition, where an electron from the π bonding orbital is excited to the π* antibonding orbital. uzh.chyoutube.com For an isolated alkene, this transition typically occurs at wavelengths below 200 nm. libretexts.org
The molecule also contains a methoxy group (-OCH₃) and a bromine atom, both of which have non-bonding lone pairs of electrons (n electrons). These groups can participate in n → σ* transitions. youtube.com Furthermore, as auxochromes attached to the alkene system, they can influence the energy of the primary π → π* transition, potentially shifting the wavelength of maximum absorbance (λmax).
| Transition | Chromophore / Functional Group | Predicted λmax (nm) |
| π → π | C=C (Alkene) | ~170 - 190 |
| n → σ | C-O (Ether), C-Br (Alkyl Halide) | < 200 |
Note: These are approximate absorption ranges. The exact λmax can be influenced by the solvent and the electronic interaction between the functional groups.
Advanced X-ray Diffraction Analysis (where applicable for crystalline derivatives)
While this compound is a liquid at standard conditions, its definitive three-dimensional structure and stereochemistry can be unequivocally determined through single-crystal X-ray diffraction (XRD) analysis of a suitable crystalline derivative. jst.go.jpresearchgate.net This technique remains the gold standard for structural elucidation, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles. mkuniversity.ac.in For compounds that are difficult to crystallize directly, structure determination from high-resolution powder X-ray diffraction (PXRD) data is also a powerful alternative. researchgate.netnih.gov
An XRD study would provide unambiguous confirmation of the E configuration about the C=C double bond. Beyond basic connectivity, the analysis yields detailed insights into the crystal packing and the nature of intermolecular interactions that stabilize the crystal lattice. mkuniversity.ac.in
A powerful tool used in conjunction with XRD data is Hirshfeld surface analysis. This method maps the electron density to visualize and quantify intermolecular interactions within the crystal. set-science.commdpi.com By generating a three-dimensional surface and corresponding two-dimensional "fingerprint plots," Hirshfeld analysis can deconvolute and highlight specific close contacts, such as hydrogen bonds or other van der Waals forces, which are crucial for understanding the material's structural stability. mdpi.comscirp.org
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 8.15 | Unit cell dimension. |
| b (Å) | 12.30 | Unit cell dimension. |
| c (Å) | 9.50 | Unit cell dimension. |
| β (°) | 105.5 | Angle of the unit cell. |
| Volume (ų) | 916.7 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
Note: This table is hypothetical and represents the type of data that would be obtained from an X-ray diffraction study on a suitable crystalline derivative. The values are for illustrative purposes only.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-1-methoxy-2-methylbut-2-ene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of a methoxy-substituted alkene precursor. For example, brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) under radical initiation (e.g., AIBN) are effective. Reaction temperature (80–90°C) and stoichiometric ratios of NBS to precursor are critical for minimizing side products like dibrominated species . Characterization via H NMR and GC-MS is recommended to confirm purity and regioselectivity.
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodological Answer : Key spectral identifiers include:
- H NMR : A singlet for the methoxy group (~3.3 ppm), coupled olefinic protons (δ 5.5–6.0 ppm), and a tertiary methyl group (δ 1.8–2.0 ppm).
- C NMR : Distinct signals for the brominated carbon (~100–110 ppm) and the methoxy carbon (~55 ppm).
- IR : Absence of O-H stretches (ruling out alcohols) and presence of C-Br stretches (~550–650 cm) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture due to the labile C-Br bond. Storage under inert gas (argon/nitrogen) in amber vials at −20°C is advised. Periodic purity checks via TLC or HPLC are recommended to monitor degradation, particularly hydrolysis to methoxy alcohols .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence regioselectivity in electrophilic additions to this compound?
- Methodological Answer : The methoxy group directs electrophiles to the β-position of the alkene via resonance stabilization of the carbocation intermediate. Computational studies (DFT) can model charge distribution, while experimental validation involves reacting the compound with controlled electrophiles (e.g., HCl or Br) and analyzing products via H NMR or X-ray crystallography .
Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura or Heck coupling yields may arise from competing elimination pathways. Systematic optimization of catalysts (e.g., Pd(PPh)), bases (e.g., KCO), and solvent polarity (e.g., DMF vs. THF) is critical. Kinetic studies (time-resolved GC-MS) and Hammett plots can elucidate mechanistic nuances .
Q. How can X-ray crystallography validate the stereoelectronic effects of the bromine substituent in this compound?
- Methodological Answer : Single-crystal X-ray analysis using SHELXL (via SHELX suite) reveals bond-length distortions (C-Br: ~1.9 Å) and dihedral angles between the methoxy and bromine groups. Refinement parameters (R-factor < 0.05) ensure accuracy, while comparative studies with non-brominated analogs highlight steric/electronic impacts .
Q. What computational methods predict the compound’s reactivity in radical polymerization or cycloaddition reactions?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model transition states and activation energies. For example, radical initiation with AIBN can be simulated to predict regioselectivity in polymer branching, validated experimentally via GPC and MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
